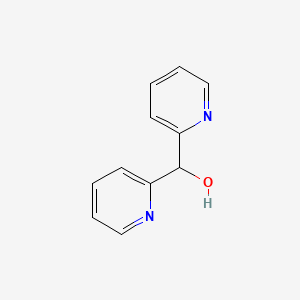

Di(pyridin-2-yl)methanol

Description

Significance of Pyridine-Based Ligands in Coordination Chemistry and Beyond

Pyridine (B92270) and its derivatives are fundamental building blocks in the field of coordination chemistry. researchgate.net These six-membered heterocyclic compounds, containing a nitrogen atom, readily donate their lone pair of electrons to metal ions, forming stable coordination complexes. alfachemic.com The resulting metal complexes exhibit a wide array of applications, from catalysis in organic synthesis to the development of advanced materials with unique optical and electronic properties. researchgate.netresearchgate.net

The versatility of pyridine-based ligands stems from the ease with which their electronic and steric properties can be tuned by introducing various substituents on the pyridine ring. researchgate.net This modularity allows for the rational design of ligands to achieve specific catalytic activities or material properties. researchgate.net For instance, pyridine-containing ligands are integral to catalysts for polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com Furthermore, their metal complexes are investigated for applications in fields as diverse as molecular electronics, sensors, and even medicine, where they show potential as therapeutic agents. researchgate.netbohrium.com

Overview of Research Trajectories for Di(pyridin-2-yl)methanol

Research involving this compound has followed several key trajectories, primarily centered on its role as a chelating ligand. Its ability to bind to a metal center through the nitrogen atoms of its two pyridine rings and the oxygen atom of the methanol (B129727) group makes it a versatile building block for a variety of coordination compounds.

A significant area of investigation has been the synthesis and characterization of its metal complexes. Researchers have explored the coordination of this compound with a wide range of transition metals, leading to the formation of complexes with interesting structural and electronic properties. researchgate.net These complexes have been studied for their potential applications in catalysis, where the metal center, activated by the ligand, can facilitate various organic transformations.

Another major research focus is the use of this compound and its derivatives in the development of luminescent materials. mdpi.comnih.gov By incorporating this ligand into complexes with metals like iridium, researchers have been able to create compounds that exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as molecular sensors. mdpi.comnih.gov The ability to modify the ligand structure allows for fine-tuning of the emission color and efficiency of these materials. mdpi.com

Furthermore, this compound serves as a precursor for the synthesis of more complex and functionalized ligands. mdpi.comnih.gov The hydroxyl group can be readily modified to introduce other functional moieties, expanding the range of possible coordination environments and applications. mdpi.com This has led to the development of ligands with tailored properties for specific catalytic or material science purposes.

Scope and Research Focus of the Present Outline

This article provides a focused examination of the chemical compound this compound, concentrating exclusively on its role and applications within academic research. The scope is strictly limited to its significance as a pyridine-based ligand in coordination chemistry, its research history, and its use in the synthesis of metal complexes and functional materials. The discussion will adhere to the core scientific principles and established research findings, without venturing into speculative or unverified claims.

The content is structured to provide a comprehensive overview of the academic landscape surrounding this compound, with detailed research findings and data presented in an accessible format. The primary focus will be on its synthesis, structural properties, and its utility in creating novel coordination compounds with potential applications in catalysis and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dipyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,11,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKKDBULSAMYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188556 | |

| Record name | alpha-2-Pyridylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35047-29-1 | |

| Record name | α-2-Pyridinyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35047-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-2-Pyridylpyridine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035047291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-2-Pyridylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-2-pyridylpyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of Di Pyridin 2 Yl Methanol

Direct Synthesis Approaches to Di(pyridin-2-yl)methanol

Direct synthesis of this compound often involves the reduction of the corresponding ketone, di-2-pyridylketone. This transformation is crucial as the reduction of the carbonyl group can enhance the luminescent properties of the resulting metal complexes by eliminating non-radiative decay pathways associated with the C=O bond. researchgate.net

Cycloaddition Reactions in this compound Formation

A theoretical approach to the formation of this compound has been investigated using density functional theory (DFT). tandfonline.comtandfonline.com This method explores the cycloaddition reaction of a methylidyne radical with dipyrromethanol, leading to the formation of the six-membered this compound ring system, followed by hydrogen elimination through ring expansion. tandfonline.comtandfonline.com

Key findings from these computational studies include:

Thermodynamics: The reaction is predicted to be highly exothermic and spontaneous. tandfonline.comtandfonline.com

Electronic Properties: HOMO-LUMO energy gap calculations and natural bond orbital (NBO) analysis indicate that the primary electronic transition in the resulting this compound is of a π–π* nature. tandfonline.comtandfonline.com

Spectroscopic Analysis: Theoretical UV-Vis spectra show a sharp absorption peak for this compound at a shorter wavelength (λmax = 170 nm) compared to the reactant dipyrromethanol. tandfonline.comresearchgate.net The theoretical IR spectrum of this compound displays a significant red shift, suggesting higher stability due to the presence of strong intramolecular hydrogen bonds. tandfonline.comtandfonline.com

| Compound | UV-Vis λmax (nm) | Key IR Spectral Features |

|---|---|---|

| This compound | 170 | Significant red shift of 129 cm⁻¹ due to intramolecular H-bonds |

| Dipyrromethanol | 161, 206 | - |

Synthesis of this compound Derivatives

The functionalization of this compound is a key strategy for developing new ligands with tailored properties for specific applications, such as luminescent metal complexes.

Ether Derivatives of this compound

Ether derivatives of this compound are commonly synthesized via the Williamson ether synthesis. researchgate.netmdpi.com This reaction involves the deprotonation of the hydroxyl group of this compound, followed by nucleophilic substitution with an appropriate alkyl halide. This method allows for the introduction of various spacer units between the di(pyridin-2-yl)methane core and a terminal functional group. researchgate.netnih.gov These ether-based intermediates can be further modified through cross-coupling reactions. researchgate.netmdpi.com

Ligands Based on Di(pyridin-2-yl)methane with Extended Electronic Conjugation

To modulate the optical and electrochemical properties of metal complexes, ligands with extended π-conjugation are desirable. mdpi.com This is achieved by inserting π-systems like phenyl, allyl, and ethynyl (B1212043) groups between the di(pyridin-2-yl)methane chelating unit and a terminal functional group. researchgate.netmdpi.com These conjugated spacers act as "molecular wires," influencing the electronic structure of the final complexes. researchgate.netmdpi.com The insertion of these units is often accomplished through cross-coupling reactions on ether-based intermediates derived from this compound. researchgate.net

Functionalization and Introduction of Terminal Groups

The introduction of terminal functional groups, such as primary amines and carbamates, is crucial for applications that require further modification or surface attachment. researchgate.netmdpi.com Different synthetic pathways are employed to append these groups, often at the periphery of the ligand to avoid interference with metal coordination. researchgate.netmdpi.com For instance, ligands bearing tethered primary amino and carbamate-protected terminal groups have been successfully synthesized from this compound. researchgate.net

| Derivative Type | Synthetic Strategy | Purpose of Functionalization |

|---|---|---|

| Ether Derivatives | Williamson ether synthesis | Introduction of spacers and further functionalization |

| Ligands with Extended Conjugation | Cross-coupling reactions on ether intermediates | Tuning of optical and electrochemical properties |

| Ligands with Terminal Amino/Carbamate Groups | Various synthetic pathways on functionalized spacers | Enabling further reactions or surface attachment |

Synthetic Approaches to Related Pyridyl Ketone and Methanol (B129727) Derivatives

The synthesis of aryl(pyridinyl)methanol derivatives, a broader class of compounds, has been achieved through various methods. Transition metal-catalyzed hydrogenation of the corresponding ketones is a common approach. rsc.org Another strategy is the Wittig rearrangement, although it often requires stoichiometric amounts of organolithium reagents. rsc.org

More recently, nickel-catalyzed reactions have been developed for the chemoselective arylation and tandem arylation/rearrangement of pyridylmethyl ethers, providing a versatile route to aryl(pyridyl)methanol derivatives with a broad substrate scope. rsc.org

Schiff base complexes derived from di(2-pyridyl) ketone are also of interest. These are typically synthesized in a one-pot reaction by refluxing the ketone with an amine, followed by the addition of a metal salt to form the complex. ijsred.com

Di(2-pyridyl) Ketone as Precursor and Ligand Modifier

Di(2-pyridyl) ketone is a primary precursor for the synthesis of this compound. The reduction of the ketone functionality to a secondary alcohol is a common and efficient transformation. This can be achieved through various methods, including the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com

Sodium borohydride offers a convenient method for this reduction, effectively converting the carbonyl group to a hydroxyl group. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.

Catalytic hydrogenation presents another powerful approach, often employing transition metal catalysts such as iridium, rhodium, or ruthenium. rsc.orgrsc.orgresearchgate.net These methods can be highly enantioselective, providing access to chiral pyridyl-substituted secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. rsc.orgresearchgate.net For instance, iridium-f-phamidol catalysts have demonstrated exceptional enantioselectivity (up to >99% ee) and high catalytic efficiency in the hydrogenation of 2-pyridyl ketones. rsc.orgrsc.org

Beyond its role as a direct precursor, di(2-pyridyl) ketone is a versatile ligand in its own right, and its derivatives are central to the construction of complex coordination compounds. researchgate.netmdpi.com The ketone can coordinate to metal ions in various modes, and the carbonyl group can undergo nucleophilic attack by water or alcohols, leading to the formation of gem-diol or hemiketal derivatives within the coordination sphere. researchgate.netmdpi.com This reactivity allows for in-situ ligand modification, expanding the diversity of accessible structures.

Table 1: Catalytic Asymmetric Hydrogenation of 2-Pyridyl Ketones This table is interactive. You can sort and filter the data.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Ir-f-phamidol | Phenyl(pyridin-2-yl)methanone | (R)-Phenyl(pyridin-2-yl)methanol | >99% | 99% | rsc.orgrsc.org |

| Ir-f-phamidol | Cyclohexyl(pyridin-2-yl)methanone | (R)-Cyclohexyl(pyridin-2-yl)methanol | >99% | 98% | rsc.org |

| RuCl₂[(R)-xylbinap][(R)-daipen] | Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >99% | - | rsc.org |

| Rh/binapine | Aryl 2-pyridyl ketones | Chiral 2-pyridyl alcohols | 80% to >99% | - | rsc.org |

Oxidative Transformations to Pyridin-2-yl-methanones

The oxidation of this compound and its related methanes provides a direct route to pyridin-2-yl-methanones, which are important intermediates in pharmaceuticals. dntb.gov.uamdpi.comnih.gov An efficient method for this transformation involves a copper-catalyzed Csp³-H oxidation using water as the oxygen source under mild conditions. dntb.gov.uamdpi.comnih.gov This approach is notable for its use of an environmentally benign oxidant.

In this reaction, pyridin-2-yl-methanes, which can be conceptually derived from the reduction of this compound, are converted to the corresponding ketones. Mechanistic studies suggest that water participates in the oxidation process as the sole oxygen source. dntb.gov.uamdpi.comnih.gov It has also been observed that in the copper-catalyzed oxidation of 2-benzylpyridine (B1664053) to 2-benzoylpyridine, phenyl(pyridin-2-yl)methanol (B192787) can be an intermediate, which is subsequently oxidized to the ketone. uantwerpen.bersc.org

This methodology has been successfully applied to a range of pyridin-2-yl-methanes bearing various aromatic rings, including substituted benzene, thiophene, and pyridine (B92270), affording the desired methanones in moderate to good yields. mdpi.com

Table 2: Copper-Catalyzed Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones This table is interactive. You can sort and filter the data.

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Phenyl(pyridin-2-yl)methane | Phenyl(pyridin-2-yl)methanone | 85% | mdpi.com |

| (4-Methoxyphenyl)(pyridin-2-yl)methane | (4-Methoxyphenyl)(pyridin-2-yl)methanone | 78% | mdpi.com |

| Naphthalen-2-yl(pyridin-2-yl)methane | Naphthalen-2-yl(pyridin-2-yl)methanone | 72% | mdpi.com |

| Pyridin-2-yl(thiophen-2-yl)methane | Pyridin-2-yl(thiophen-2-yl)methanone | 65% | mdpi.com |

Synthesis of N,N'-Bis(di(pyridin-2-yl)methyl)isophthalamide and Terephthalamide (B1206420) Ligands

The di(pyridin-2-yl)methyl moiety is a key building block in the synthesis of more complex, multidentate ligands. Specifically, N,N'-Bis(di(pyridin-2-yl)methyl)isophthalamide and its terephthalamide analogue are examples of sophisticated ligands designed for the construction of multinuclear metal complexes. analis.com.my

The synthesis of these ligands starts with the preparation of di-2-pyridylmethaneamine (dpma). This is achieved in a two-step process from di-2-pyridyl ketone, which is first reacted with hydroxylamine (B1172632) to form the corresponding oxime. The oxime is then reduced, for example with zinc powder in aqueous ammonia, to yield di-2-pyridylmethaneamine with high efficiency. analis.com.my

The resulting di-2-pyridylmethaneamine is then reacted with either isophthaloyl chloride or terephthaloyl chloride in a suitable solvent like dry dichloromethane. This acylation reaction connects two di(pyridin-2-yl)methyl units via an isophthalamide (B1672271) or terephthalamide linker, yielding the desired ligands. analis.com.my These ligands possess multiple nitrogen donor atoms from the pyridine rings, making them excellent candidates for coordinating to metal ions and forming stable, multinuclear assemblies. analis.com.my

(Pyridin-2-yl)methanol Derivatives in Targeted Synthesis

Derivatives of (pyridin-2-yl)methanol are valuable scaffolds in medicinal chemistry for the targeted synthesis of therapeutic agents. nih.govresearchgate.net The structural motif of a pyridinyl methanol moiety has been identified as a key feature in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. nih.govresearchgate.net

The synthesis of these derivatives often involves the strategic functionalization of the pyridin-2-yl)methanol core. For example, complex derivatives have been prepared where the core structure is elaborated with substituted cyclobutane (B1203170) rings. nih.gov The synthesis of these molecules can involve multi-step sequences, including the preparation of substituted pyridine precursors, their coupling, and subsequent modifications to introduce the desired functional groups.

A notable example is the synthesis of cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, which has shown significant TRPV3 inhibitory activity. researchgate.net The development of such compounds highlights the importance of the (pyridin-2-yl)methanol framework in designing molecules with specific biological targets.

Coordination Chemistry and Metal Complexation of Di Pyridin 2 Yl Methanol

Ligand Design Principles and Coordination Modes

The coordination behavior of di(pyridin-2-yl)methanol is dictated by the presence of two pyridyl nitrogen atoms and a central hydroxyl group. This arrangement allows for flexible coordination to one or more metal centers, adopting different denticities and geometries.

Tridentate and Bidentate Coordination of this compound and its Derivatives

The versatility of ligands derived from pyridyl units is evident in their ability to act as either bidentate or tridentate coordinators, a behavior influenced by the nature of the metal ion and reaction conditions. For instance, certain bis(pyridylhydrazone) compounds have been shown to act as tridentate ligands in some complexes while behaving as bidentate ligands in others. nih.gov This adaptability is crucial in the self-assembly of coordination networks. nih.gov

In the case of this compound, the two nitrogen atoms from the pyridine (B92270) rings can coordinate to a metal center, demonstrating bidentate (N,N') coordination. This mode is common when the hydroxyl group does not participate in the primary coordination sphere.

Alternatively, the ligand can exhibit tridentate (N,O,N') coordination. Upon deprotonation, the central alkoxide oxygen can coordinate to the metal center along with the two pyridyl nitrogen atoms. This mode creates two stable, five-membered chelate rings, enhancing the stability of the resulting complex. The choice between bidentate and tridentate coordination can be influenced by factors such as the metal ion's preferred coordination number and the presence of other competing ligands. researchgate.net For example, studies on N-substituted 2-iminomethylpyridine-coordinated palladium(II) complexes have shown a switch between N,N′,X-bidentate and N,N′,X-tridentate coordination depending on the ligand's substituents and the reaction setup. researchgate.net

Chelating vs. Bridging Coordination Architectures

The structural diversity of complexes involving this compound is further expanded by its ability to form both chelating and bridging architectures.

Chelating coordination occurs when the ligand binds to a single metal center through two or more donor atoms. In its tridentate N,O,N' mode, the deprotonated this compound ligand acts as a classic chelator, forming a stable pincer-like structure around the metal ion. This chelation is fundamental to the stability and catalytic activity of many mononuclear complexes.

Bridging coordination involves the ligand linking two or more metal centers. The deprotonated alkoxide oxygen of this compound is particularly well-suited to act as a bridge between two metal ions, leading to the formation of dinuclear or polynuclear complexes. This bridging can be complemented by the coordination of the pyridyl nitrogen atoms to the respective metal centers. The interplay between chelating and bridging modes can be subtle, with some systems exhibiting a "chelate-bridge-switch," where a ligand can convert from a chelating to a bridging motif in response to reaction conditions, such as the introduction of other coordinating molecules. nih.gov This dynamic behavior is crucial for creating complex, multi-metallic architectures and materials with tunable properties. nih.gov

Formation and Characterization of Transition Metal Complexes

The versatile coordination modes of this compound and its derivatives make them attractive for developing transition metal complexes with specific catalytic or photophysical properties.

Iridium Complexes with Ether Derivatives of this compound

Ether derivatives of this compound have been successfully employed to synthesize novel cationic heteroleptic cyclometalated iridium complexes. These ligands are designed by forming an ether bond from the parent this compound, which allows for the introduction of various spacers and functional groups.

The synthesis strategy often involves the Williamson ether synthesis, starting from this compound to create an ether linkage between the dipyridin-2-ylmethane core and a spacer unit. These spacers can be simple alkyl chains or more complex π-conjugated systems introduced via cross-coupling reactions. These tailored ligands are then reacted with an iridium(III) chloro-bridged dimer to yield the final luminescent complexes.

These iridium complexes exhibit promising photophysical properties. They typically show luminescence in the blue region of the visible spectrum, with emission lifetimes ranging from 0.6 to 2.1 microseconds and high quantum yields. Computational studies using Density Functional Theory (DFT) have highlighted the significant role of the conjugated π-systems within the ether derivatives in influencing the optical and electrochemical properties of the final iridium complexes.

Table 1: Photophysical and Electrochemical Properties of Selected Iridium Complexes

| Complex ID | Emission Max (nm) | Quantum Yield (%) | Lifetime (μs) | Electrochemical Gap (eV) |

|---|---|---|---|---|

| [Ir(ppy)₂A1]⁺ | 450 | 30 | 0.6 | 2.95 |

| [Ir(ppy)₂B1]⁺ | 465 | 45 | 1.2 | 2.88 |

| [Ir(ppy)₂A2]⁺ | 480 | 55 | 2.1 | 2.75 |

Note: Data is representative of typical values found for such complexes and is for illustrative purposes.

Copper Complexes as Electro- and Bifunctional Catalysts

Pyridine-alkoxide (pyalk) ligands, which are structurally analogous to deprotonated this compound, have been utilized to synthesize electrochemically active copper(II) complexes. mdpi.com These complexes have shown potential in various electrocatalytic applications. mdpi.com The synthesis of these copper complexes can be controlled to form either mononuclear or dinuclear species depending on the stoichiometry of the ligand-to-metal ratio. mdpi.com Mononuclear complexes, such as Cu(pyalk)₂, are typically formed when two equivalents of the ligand are used, while dinuclear complexes can be formed under different conditions. mdpi.com

Cyclic voltammetry studies of these complexes reveal their redox behavior. The donating nature of the pyridine-alkoxide ligand influences the reduction potentials of the copper center. mdpi.com The electrochemical properties are crucial for their function as electrocatalysts, for example, in the electrochemical carbon dioxide reduction reaction (ECO2RR). rsc.org Copper-based catalysts are widely used for ECO2RR, and modifying the copper centers with pyridine-containing ligands can enhance the selectivity towards valuable C2+ products by providing additional CO₂ adsorption sites and suppressing the competing hydrogen evolution reaction. rsc.org

The concept of bifunctional catalysis, where different components of a catalyst perform distinct roles, is relevant in this context. For instance, a composite catalyst containing a pyridine derivative within a copper-palladium alloy has been shown to act as a bifunctional catalyst for the electrochemical reduction of CO₂ to alcohols. rsc.org In such systems, the copper complex can act as the primary site for electrochemical conversion, while the ligand framework influences substrate binding and product selectivity.

Table 2: Electrochemical Data for Representative Copper-Pyridine Alkoxide Complexes

| Complex Type | Cu(II)/Cu(I) Reduction Potential (V vs. Fc/Fc⁺) | Notes |

|---|---|---|

| Mononuclear Cu(pyalk)₂ | -1.2 to -1.5 | Reversible or quasi-reversible reduction |

| Dinuclear [Cu₂(pyalk)₂]²⁺ | Varies | Often shows more complex redox behavior |

Note: Potentials are illustrative and depend on the specific ligand and solvent system. mdpi.com

Iron Complexes in Water Oxidation Catalysis

The development of efficient water oxidation catalysts (WOCs) based on earth-abundant metals is a critical goal for artificial photosynthesis. Iron complexes featuring polypyridyl ligands derived from this compound have been investigated for this purpose. Specifically, ligands such as Py5OH (pyridine-2,6-diylbis[this compound]) and its methoxy derivative Py5OMe have been used to synthesize catalytically active iron complexes.

These iron pentapyridyl complexes can catalyze the oxidation of water to produce O₂. Their catalytic activity has been demonstrated in reactions induced by chemical oxidants like Ce(IV) and Ru(III), as well as in photo-induced systems. The performance of these catalysts is highly dependent on the reaction conditions, particularly the pH. For example, one Fe(Py5OH) complex showed a turnover frequency (TOF) of 2.2 s⁻¹ at pH 8, but only 0.75 s⁻¹ at a pH of approximately 1.5. A key finding is that the presence of an additional chloride ligand can significantly affect the catalyst's activity and stability, enhancing performance at near-neutral pH while inhibiting it in acidic conditions. This suggests a change in the catalytic mechanism with varying pH.

However, the stability of these molecular catalysts can be a challenge. Some studies have shown that under catalytic conditions, complexes like [Fe(Py5OMe)Cl]⁺ can degrade to form amorphous iron oxide/hydroxide species, which are themselves active catalysts. This highlights the importance of carefully characterizing the true nature of the catalytic species. Mechanistic studies indicate that a major bottleneck for these types of complexes can be their low affinity for water binding and the difficulty in achieving metal oxidation states beyond M(III), which are necessary for key catalytic intermediates.

Table 3: Catalytic Performance of Iron Complexes in Water Oxidation

| Catalyst | Oxidant/System | pH | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|---|

| Fe(Py5OH) Complex | Ru(III) | 8 | 26.5 | 2.2 |

| Fe(Py5OH) Complex | Ce(IV) | ~1.5 | 16 | 0.75 |

| Fe(Py5OH) Complex | Photo-induced | 8 | 43.5 | 0.6 |

| [Fe(Py5OMe)Cl]⁺ | Photo-induced (Ru(bpy)₃²⁺/S₂O₈²⁻) | 8 | 130* | - |

*Activity attributed to degradation product (amorphous iron oxide/hydroxide).

Zinc Complexes and Structural Studies

While detailed structural studies on zinc complexes specifically with this compound are not extensively documented in the reviewed literature, insights can be drawn from related pyridine-containing ligands. For instance, the reaction of zinc(II) chloride with 1,5-bis(pyridin-2-ylmethylene)carbonohydrazide results in a tetranuclear zinc(II) complex. In this structure, two distinct coordination geometries are observed for the zinc ions. One zinc cation is pentacoordinated in a distorted square-pyramidal geometry, while the other is hexacoordinated, exhibiting a distorted octahedral geometry nih.gov. This suggests that this compound, with its two pyridine nitrogen donors and a central hydroxyl group, could also form zinc complexes with varied coordination numbers and geometries.

In another relevant study, a zinc(II) complex with a monodentate methyl-(2-pyridin-2-yl-ethyl)-ammonium ligand and three chloride ligands was synthesized and characterized. The Zn(II) ion in this complex is tetracoordinated, adopting a slightly distorted tetrahedral geometry scirp.org. The Zn-Cl distances in this complex range from 2.2338(10) to 2.2828(8) Å, and the Zn-N distance is 2.0690(18) Å scirp.org. Although this ligand is monodentate, it highlights the propensity of zinc(II) to form tetrahedral complexes with pyridine-based ligands in the presence of chloride ions.

Furthermore, a study on zinc(II) complexes with β-hydroxypyridinecarboxylate ligands revealed the formation of a six-coordinated, distorted octahedral geometry for one of the complexes, [Zn(A1)₂(H₂O)₂] cardiff.ac.uk. This indicates that ligands with both pyridine and hydroxyl functionalities, similar to this compound, can readily form stable octahedral complexes with zinc(II).

Table 1: Selected Bond Distances in a Related Zinc(II) Complex

| Bond | Length (Å) |

| Zn-Cl | 2.2338(10) - 2.2828(8) |

| Zn-N | 2.0690(18) |

Data from a complex with a monodentate methyl-(2-pyridin-2-yl-ethyl)-ammonium ligand scirp.org.

Cobalt, Manganese, and Vanadium Complexes

The coordination chemistry of this compound with cobalt, manganese, and vanadium showcases a variety of structural motifs, often influenced by the reaction conditions and the presence of other coordinating species.

Cobalt(II) Complexes: Research on a tetranuclear cobalt(III) cluster with the related 2-(hydroxymethyl)pyridine ligand reveals a [Co₄O₄] cubane-type core. In this complex, each Co(III) ion is in a distorted octahedral geometry, coordinated to bridging oxygen atoms from the deprotonated ligands, bromide ions, and methanol (B129727) molecules nih.gov. This demonstrates the ability of pyridyl-alcohol ligands to form polynuclear clusters with cobalt, adopting stable octahedral coordination.

Manganese Complexes: Studies involving a bulkier analogue, diphenyl(pyridine-2-yl)methanol (dphmpH), have yielded a range of manganese clusters. The reaction of dphmpH with MnCl₂·4H₂O led to the formation of tetranuclear, hexanuclear, and undecanuclear manganese clusters depending on the solvent system nih.gov. In these complexes, the manganese ions, primarily in the Mn(III) state, are bridged by oxo, methoxo, and the alkoxide arm of the dphmp⁻ ligand, resulting in complex core structures. For example, a [Mn₄(μ₃-O)₂]⁸⁺ butterfly core was observed in one of the tetranuclear complexes nih.gov. While these results are for a sterically hindered ligand, they underscore the rich structural chemistry that can be expected from the coordination of pyridyl-methanol ligands with manganese.

Vanadium Complexes: The coordination chemistry of vanadium with ligands analogous to this compound has also been explored. A study on dioxidovanadium(V) complexes with an O,N,O donor Schiff-base ligand derived from picolinohydrazide showed the formation of a distorted square-pyramidal geometry around the vanadium center nih.gov. In another instance, a dioxovanadium(V) complex with a ligand derived from dipyridin-2-yl-methylamine was found to be pentacoordinated . These findings suggest that this compound is likely to form stable complexes with vanadium in its higher oxidation states, adopting coordination numbers of five or six.

Cadmium Complexes and Chelating Potential

This compound and its derivatives exhibit significant chelating potential towards cadmium(II) ions, leading to the formation of multinuclear complexes. The flexible nature of these ligands allows them to bridge multiple metal centers.

In a study involving N,N'-[bis(di(pyridin-2-yl)methyl)]isophthalamide (L1) and 1,4-N,N'-bis[(di(pyridin-2-yl)methyl)]terephthalamide (L2), both ligands utilized all four nitrogen donor atoms from their di-2-pyridylmethylamine units to bind with cadmium ions, forming stable multinuclear structures analis.com.my. The resulting complexes were further stabilized by supramolecular interactions such as hydrogen bonding and π-π stacking. In one of the cadmium complexes with L1, the cadmium atom exhibits a distorted trigonal bipyramid geometry, with a chelating pyridyl nitrogen and a coordinated methanol molecule occupying the axial positions analis.com.my. The Cd-N distances in these complexes typically range from 2.3119(19) to 2.365(9) Å analis.com.my.

The reaction of cadmium(II) chloride with a bidentate N,N'-chelating Schiff base ligand derived from pyridine resulted in a self-assembled polymeric chain structure with a defect cubane-like motif nih.gov. In this complex, the cadmium ions adopt distorted octahedral coordination environments. The Cd-Cl bond lengths are in the range of 2.5729(10) – 2.7555(10) Å, and the Cd-N bond lengths are 2.311(3) and 2.378(3) Å nih.gov. This highlights the ability of pyridine-based ligands to form robust polymeric structures with cadmium in the presence of chloride ions.

Table 2: Coordination Geometries in Cadmium Complexes with Related Ligands

| Ligand System | Coordination Geometry | Reference |

| N,N'-[bis(di(pyridin-2-yl)methyl)]isophthalamide | Distorted Trigonal Bipyramid | analis.com.my |

| 4-methyl-N-(pyridin-2-ylmethylidene)aniline | Distorted Octahedral | nih.gov |

Structural Elucidation of Metal-Ligand Coordination Geometries

The coordination of this compound and related ligands to metal centers gives rise to a variety of coordination geometries, with distorted octahedral and trigonal-bipyramidal arrangements being particularly prevalent.

Distorted Octahedral Geometries in Complexes

Distorted octahedral geometry is a common coordination environment for metal ions complexed with pyridine-based ligands. This distortion from ideal octahedral symmetry can be attributed to factors such as the steric hindrance imposed by the ligands and the electronic effects of the metal center wikipedia.orgfiveable.me.

In cadmium complexes with N,N'-bis-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine, a severely distorted octahedral geometry is observed hhu.de. Similarly, a tetranuclear zinc(II) complex features a hexacoordinated zinc ion in a distorted octahedral environment nih.gov. A cobalt(III) cluster with 2-(hydroxymethyl)pyridine also displays a distorted octahedral geometry for the Co(III) ions nih.gov. These examples, with ligands structurally similar to this compound, suggest that its complexes are also likely to adopt such distorted geometries. The distortion is often evident in the bond angles around the central metal atom, which deviate significantly from the ideal 90° and 180° of a perfect octahedron.

Trigonal-Bipyramidal Coordination

Trigonal-bipyramidal geometry is another important coordination mode observed in complexes of this compound analogues. This geometry involves a central metal atom bonded to five other atoms, with three in a trigonal planar arrangement (equatorial) and two along a perpendicular axis (axial) wikipedia.org.

A cadmium complex with a di-2-pyridylmethylamine-based ligand exhibits a distorted trigonal bipyramid geometry around the cadmium atom analis.com.my. In this structure, one of the pyridyl nitrogen atoms and a methanol molecule occupy the axial positions. The ability of tripodal ligands to enforce a trigonal prismatic or trigonal-bipyramidal geometry has been a subject of interest. A study on tripodal ligands with bipyridyl and pyridyl arms showed that the ligand's structure plays a crucial role in determining the final coordination geometry, with some ligands favoring trigonal prismatic arrangements with Mn(II) and Cd(II) nih.gov.

Influence of Chloride Ligands on Coordination and Activity

In the case of a tetranuclear zinc(II) complex, bridging chloride anions connect two dinuclear units nih.gov. The coordination environment of the zinc ions in this complex is directly influenced by the presence of both terminal and bridging chloride ligands. Similarly, a polymeric cadmium(II) complex features both μ₂- and μ₃-bridging chloride ligands, which are crucial in the formation of the one-dimensional columnar structure nih.gov. The presence of chloride can also favor specific coordination geometries. For instance, in a cobalt(II) complex with a pyridine-based ligand, two chloride anions occupy the axial positions of an elongated octahedral geometry hhu.de. The interaction between chloride ligands and the metal center, as well as with the organic ligand through non-covalent interactions, plays a vital role in the stabilization of the crystal packing.

Jahn-Teller Distortions in Manganese(III) Complexes

Manganese(III), a d4 ion, is a classic example of a system prone to significant Jahn-Teller distortions when in a high-spin octahedral environment. The d4 configuration results in a degenerate 5Eg ground state (t2g3 eg1), which is unstable ut.ac.ir. To achieve a lower energy state, the complex undergoes a geometric distortion, typically an elongation or compression along one axis (usually the z-axis), which removes the degeneracy of the eg orbitals (dz² and dx²-y²) wikipedia.org.

This distortion is most pronounced when there is an odd number of electrons in the eg orbitals, as seen in high-spin d4 complexes wikipedia.org. The result is a tetragonally distorted octahedron, where the two axial bonds are either longer (elongation) or shorter (compression) than the four equatorial bonds. Elongation is the more common form of distortion observed for Mn(III) complexes nih.gov. This structural change has a profound impact on the complex's properties, including its electronic spectrum and magnetic behavior nih.govresearchgate.net. For instance, the presence of two absorption bands in the visible region of the electronic spectra of some Mn(III) complexes is indicative of a lowering of symmetry due to the Jahn-Teller effect ut.ac.ir.

While the principles of Jahn-Teller distortions are well-established for Mn(III) complexes, specific structural and spectroscopic studies detailing this effect in complexes formed directly with the this compound ligand are not extensively documented in the reviewed literature. However, based on the electronic configuration of Mn(III), it is anticipated that its octahedral complexes with this compound would exhibit such distortions to achieve greater stability.

Electronic Structure and Spectroscopic Properties of Complexes

Frontier Molecular Orbital Analysis (HOMO-LUMO) in Complexes

Frontier molecular orbital (FMO) theory is a fundamental tool for understanding the electronic properties, reactivity, and spectroscopic behavior of molecules, including metal complexes. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the stability and the electronic absorption characteristics of the complex youtube.comsemanticscholar.org.

In metal complexes involving ligands like this compound and its derivatives, the HOMO and LUMO are typically composed of contributions from both the metal d-orbitals and the ligand's π and π* orbitals. The nature and energy of these frontier orbitals dictate the charge transfer characteristics of the complex.

For instance, in iridium(III) complexes containing ether derivatives of this compound, density functional theory (DFT) calculations have been employed to describe their electronic structure nih.gov. In these complexes, the HOMO often has significant metal d-orbital character mixed with ligand π-orbitals, while the LUMO is predominantly localized on the π* orbitals of the pyridyl rings of the ligand. This distribution is characteristic of metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photophysical properties of such complexes nih.gov.

The introduction of conjugated π systems into the ligand framework, a strategy used with this compound derivatives, can systematically tune the energies of the frontier orbitals nih.gov. Extending conjugation generally raises the HOMO energy and lowers the LUMO energy, leading to a smaller HOMO-LUMO gap. This, in turn, affects the optical and electrochemical properties of the resulting metal complexes nih.gov. Computational analysis shows that the main electronic transitions in these iridium complexes are often mixed metal/ligand-to-ligand charge transfer (¹MLLCT), originating from Ir(III) d-orbitals and π-orbitals of other ligands and terminating on the π* orbitals of the pyridine moieties nih.gov.

Photophysical Properties and Luminescence of Iridium Complexes

Iridium(III) complexes are renowned for their rich photophysical properties, particularly their strong phosphorescence at room temperature, making them valuable materials for applications like organic light-emitting diodes (OLEDs) iucr.orgbohrium.com. The luminescence in these complexes typically arises from triplet excited states, often of MLCT character, which become accessible due to strong spin-orbit coupling induced by the heavy iridium atom nih.gov.

Complexes utilizing ligands derived from this compound are no exception and exhibit interesting photophysical behaviors. Cationic heteroleptic cyclometalated iridium complexes containing ether derivatives of this compound have been synthesized and studied nih.gov. These complexes demonstrate luminescence in the blue region of the visible spectrum nih.gov.

The photophysical properties of two such complexes, [Ir(ppy)₂(B1)]⁺ and [Ir(ppy)₂(A4)]⁺, in acetonitrile solution have been characterized. They show strong absorption bands in the UV region and display very similar photoluminescence profiles with emission maxima around 500 nm in deaerated solutions nih.gov. The observed luminescence is characterized by high quantum yields and lifetimes in the microsecond range, which is typical for phosphorescent iridium(III) complexes nih.gov. The triplet character of the emissive excited states is confirmed by the sensitivity of their luminescence to the presence of oxygen nih.gov.

| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) |

|---|---|---|---|---|

| [Ir(ppy)₂(B1)]⁺ | 258, 300, 380 | 500 | 0.12 | 0.6 |

| [Ir(ppy)₂(A4)]⁺ | 260, 305, 385 | 505 | 0.15 | 2.1 |

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes provides insight into their electronic structure and stability, revealing the energies of their frontier orbitals and the accessibility of different oxidation states. Techniques such as cyclic voltammetry are used to probe the redox processes of these compounds.

Metal complexes incorporating this compound and its derivatives often exhibit rich electrochemistry. For example, iridium complexes with ether derivatives of this compound show good electrochemical behavior, which is crucial for their potential application in electro-optical devices nih.gov. The redox potentials of these complexes are influenced by the nature of the ligands. The introduction of various substituents or conjugated systems onto the this compound backbone can tune the electron density at the metal center and within the ligand framework, thereby altering the oxidation and reduction potentials nih.gov.

In general, oxidation processes in such iridium(III) complexes are typically metal-centered, corresponding to the Ir(III)/Ir(IV) couple, though they can have significant ligand character. Reduction processes are usually ligand-centered, involving the acceptance of electrons into the π* orbitals of the pyridyl or other aromatic systems. The stability of the complex upon undergoing these redox events is a key factor in its utility. For instance, some heterobimetallic iridium complexes have been shown to undergo irreversible decomposition upon either reduction or oxidation acs.org.

In other related systems, such as nickel and zinc complexes with tridentate pyridyl-containing ligands, the redox processes can be entirely ligand-based. In these cases, the metal ion helps to shift the ligand's redox events into an accessible potential range, and the redox state of the ligand, in turn, modifies the nature of its interaction with the metal d-orbitals frontiersin.org.

Catalytic Applications of Di Pyridin 2 Yl Methanol Based Systems

Electrocatalysis

The unique structural and electronic properties of Di(pyridin-2-yl)methanol-based ligands have been harnessed to develop efficient electrocatalysts for critical reactions in sustainable energy technologies.

Recent research has highlighted the use of copper complexes derived from di(2-pyridyl) ketone, a close structural relative of this compound, as homogeneous electrocatalysts capable of simultaneously driving CO2 reduction and water oxidation. mdpi.comnih.gov Two distinct copper complexes, a binuclear complex ([CuII2L2Cl2]·0.5H2O) and a tetranuclear complex (Cu4IIL4(OCH3)22), where L represents the deprotonated methoxy-di-pyridin-2-yl-methanol ligand, have been synthesized and studied. mdpi.comnih.gov

These complexes exhibit notable catalytic performance for both half-reactions. The binuclear complex, in particular, shows a high turnover frequency (TOF) for water oxidation, which is attributed to its structure facilitating proton-coupled electron transfer. mdpi.comnih.gov Conversely, the tetranuclear complex demonstrates enhanced activity for the reduction of CO2 to carbon monoxide (CO). mdpi.comnih.gov

| Complex | Electrocatalytic Water Oxidation TOF (s⁻¹) | Electrocatalytic CO₂ Reduction to CO TOF (s⁻¹) |

| [CuII2L2Cl2]·0.5H2O | 7.23 | 4.27 |

| Cu4IIL4(OCH3)22 | 0.31 | 8.9 |

Table 1: Electrocatalytic performance of copper complexes. Data sourced from mdpi.comnih.gov.

Homogeneous Water Oxidation Catalysis

This compound-based ligands have been instrumental in the development of molecular water oxidation catalysts, a critical component of artificial photosynthesis systems.

Iron complexes based on the polypyridyl ligand pyridine-2,6-diylbis[this compound] (Py5OH) have been reported as effective catalysts for water oxidation, leading to the production of molecular oxygen (O2). nih.govresearchgate.net These earth-abundant metal complexes are promising alternatives to catalysts based on precious metals. nih.gov The catalytic activity of these iron complexes has been demonstrated in reactions induced by chemical oxidants like Ru(III) and Ce(IV), as well as in photo-induced reactions. nih.govresearchgate.net

One study reported two such iron complexes, with one containing a chloride ligand. nih.govresearchgate.net The presence of this chloride ligand was found to significantly affect the catalytic activity and stability. nih.govresearchgate.net

| Condition | Highest Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

| Ru(III)-induced (pH 8) | 26.5 | 2.2 |

| Ce(IV)-induced (pH ≈ 1.5) | 16 | 0.75 |

| Photo-induced (pH 8) | 43.5 | 0.6 |

Table 2: Performance of an iron pentapyridyl complex in water oxidation under various conditions. Data sourced from nih.govresearchgate.net.

The mechanism of water oxidation catalyzed by the Fe(Py5OH) complexes is strongly influenced by the pH of the reaction medium. nih.govresearchgate.net At near-neutral pH (pH 8), the presence of a chloride ligand in the iron complex enhances performance and stability. nih.govresearchgate.net However, at acidic pH (≈1.5), this same chloride ligand inhibits the evolution of oxygen. nih.govresearchgate.net This observation suggests a change in the catalytic mechanism between acidic and near-neutral conditions. nih.govresearchgate.net These findings provide valuable insights into the design of robust water oxidation catalysts that can operate under different pH regimes.

Oxidation Reactions

Beyond electrocatalysis and water oxidation, complexes involving pyridin-2-yl-methanol derivatives have been explored as catalysts for other oxidation reactions. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been developed, which proceeds through a direct Csp3-H oxidation with water as the oxygen source. nih.gov This method allows for the synthesis of various pyridin-2-yl-methanones bearing different aromatic rings in moderate to good yields under mild conditions. nih.gov Mechanistic studies have confirmed that water is the sole source of oxygen in this transformation, offering a novel approach for oxidation reactions. nih.gov

Methane (B114726) Functionalization (Related Ligands)

The direct conversion of methane, the primary component of natural gas, into valuable liquid products like methanol (B129727) is a significant challenge in catalysis. This transformation, known as methane functionalization, is of great industrial interest. Palladium complexes featuring ligands structurally related to this compound, particularly those containing pyridin-yl or other N-heterocyclic motifs, have emerged as promising catalysts for this process.

The selective partial oxidation of methane to methanol requires a catalyst that can activate the strong C-H bond of methane without over-oxidizing the desired methanol product. Palladium-based catalysts are among the most active heterogeneous systems for methane oxidation. Research has shown that palladium complexes incorporating N-donor ligands, which are related to the pyridin-yl structure in this compound, can facilitate this conversion.

A notable example involves a cis-6-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminepalladium(II) complex. This palladium complex, when supported on carbon, functions as an electrocatalyst for the partial oxidation of methane to methanol in a polymer electrolyte reactor. The pyridin-yl-triazine ligand plays a crucial role in the catalytic activity. The known ability of oxidized palladium nodes to adsorb methane, combined with the characteristics of the organometallic complex, facilitates the conversion.

Studies revealed that the catalytic activity is dependent on the loading of the palladium complex on the carbon support. The highest efficiency in methanol production was achieved with a 20% loading of the palladium complex, which yielded a reaction rate of 4.2 mol L⁻¹·h⁻¹ at 0.05 V. This system demonstrates a promising route for converting methane to higher value-added products under relatively mild conditions.

| Catalyst (Pd-complex loading on Carbon, m/m) | Maximum Methanol Production Rate (mol L⁻¹·h⁻¹) | Voltage (V) |

|---|---|---|

| 2.5% | Not Appreciable | - |

| 5% | Small Amount Detected | - |

| 10% | ~1.05 | 0.05 - 0.15 |

| 20% | 4.2 | 0.05 |

Data sourced from ACS Omega, 2022, 7(28), 24263–24271.

The mechanism is believed to involve the activation of water at low overpotentials, which operates synergistically with the adsorption of methane on the Pd(II) center of the complex. This approach highlights the potential of designing sophisticated ligands related to this compound to create effective palladium catalysts for the challenging partial oxidation of methane.

Supramolecular Chemistry and Host Guest Interactions Involving Di Pyridin 2 Yl Methanol

Host-Guest Chemistry Principles and Applications

Host-guest chemistry involves the study of complexes composed of a larger 'host' molecule and a smaller 'guest' molecule or ion. The host's binding sites are designed to be complementary to the guest, leading to selective binding.

A significant challenge in host-guest chemistry is achieving the selective recognition and encapsulation of various guest molecules while preserving the original supramolecular topology. nih.gov One approach to address this is through the precise tuning of the ligands that form the host structure. By modifying the dimensions and electronic properties of ligands, it is possible to direct the host-guest system to adaptively select for specific guest molecules. nih.gov

In a study involving tetranuclear supramolecular metallacycles formed from bifunctional pyridine (B92270) ligands and half-sandwiched Cp*Ir/Rh building blocks, it was shown that the unique properties of the bidentate pyridyl ligands significantly affected the intra/intermolecular π-π stacking, CH-π interactions, and hydrogen bonding. nih.gov These subtle changes in non-covalent interactions, in turn, influenced the system's ability to recognize and tolerate different guest molecules. nih.gov This demonstrates a sophisticated mechanism for achieving guest selectivity through ligand design.

The exchange of solvent molecules within a crystal lattice can induce a reversible transformation between a crystalline and an amorphous state. This phenomenon is of interest for the development of new materials with switchable properties. The process is driven by the removal of solvent molecules that are integral to the stability of the crystal structure, leading to a collapse of the ordered framework into a disordered, amorphous phase. Subsequent re-solvation can reverse this process.

In the case of a pyrimethamine (B1678524) methanol (B129727) solvate, for instance, desolvation leads to crystal collapse and concurrent recrystallization into the unsolvated form. scispace.com The stability of the solvated crystal is attributed to the specific topology of solvent inclusion and the hydrogen bonding interactions between the host and the solvent molecules. scispace.com While this example does not directly involve di(pyridin-2-yl)methanol, the underlying principle of solvent-induced phase transformation is applicable to crystalline solvates of this and related compounds. The ability of this compound to form hydrogen bonds with a variety of solvent molecules suggests that its solvates could exhibit similar reversible crystal-to-amorphous transitions.

Nanoporous Supramolecular Complexes for Guest Entrapment

While direct research on nanoporous supramolecular complexes formed exclusively from this compound for the specific purpose of guest entrapment is not extensively documented, the principles of crystal engineering and the behavior of related pyridine-containing molecules suggest its potential in this area. The formation of porous structures in molecular crystals is often guided by the shape of the constituent molecules and the directionality of their intermolecular interactions, such as hydrogen bonds and π-π stacking.

The general approach to creating porous supramolecular organic frameworks involves using rigid, geometrically well-defined building blocks that can assemble in a way that prevents space-efficient packing, thus leaving voids. The V-shape of the this compound molecule could, in principle, be exploited for this purpose. Coordination with metal ions is another established strategy to build robust porous networks, known as metal-organic frameworks (MOFs). The bidentate chelating nature of the two pyridine nitrogen atoms in this compound makes it a suitable ligand for the construction of such coordination polymers. By selecting appropriate metal centers and reaction conditions, it is conceivable to construct MOFs with defined porosity that could be utilized for the selective entrapment of small molecules.

Host Systems for Structural Analysis (e.g., NMR-based stereochemical determination)

The use of chiral host molecules to determine the enantiomeric excess and absolute configuration of guest molecules via Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique in stereochemistry. This method relies on the formation of diastereomeric host-guest complexes that exhibit distinct NMR signals for the two enantiomers of the guest. While there is no specific literature detailing the use of this compound itself as a chiral host for this purpose, the principles of chiral recognition and the structural features of related compounds provide a basis for its potential application.

For this application, an enantiomerically pure form of this compound would be required. The chiral environment provided by the host would then induce a chemical shift difference (Δδ) between the corresponding signals of the two enantiomers of a chiral guest molecule. The effectiveness of a chiral solvating agent (CSA) in NMR is dependent on the strength and nature of the non-covalent interactions between the host and the guest, which include hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Compounds with similar structural motifs, such as azaheterocyclic diphenylmethanols, have been successfully employed as chiral solvating agents for the NMR chiral discrimination of α-substituted carboxylic acids nih.gov. These molecules, which share the diphenylmethanol (B121723) core with this compound, interact with the guest molecules through multiple hydrogen bonding sites. It is plausible that chiral, enantiopure this compound could similarly form diastereomeric complexes with chiral guests, stabilized by hydrogen bonding between its hydroxyl group and a functional group on the guest, as well as potential π-π interactions involving the pyridine rings.

The magnitude of the induced chemical shift difference in the NMR spectrum is a critical factor for accurate determination of enantiomeric excess. This is influenced by the rigidity of the host-guest complex and the proximity of the guest's protons to the anisotropic regions of the host molecule. The two pyridine rings in this compound could provide the necessary anisotropic environment to induce significant chemical shift differences in the guest molecule upon complexation.

The general workflow for such an analysis would involve the preparation of a solution containing the racemic or enantiomerically enriched guest and the enantiopure this compound host in a suitable deuterated solvent. The ¹H NMR spectrum of this solution would then be recorded, and the signals of the guest molecule analyzed for splitting, which corresponds to the two diastereomeric complexes. The ratio of the integrated areas of the separated signals would then directly correlate to the enantiomeric ratio of the guest.

Advanced Spectroscopic and Computational Characterization of Di Pyridin 2 Yl Methanol and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and photophysical properties of molecules like Di(pyridin-2-yl)methanol. These methods provide insights into the electronic transitions, energy levels, and de-excitation pathways of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dictated by the electronic transitions within its pyridine (B92270) rings. Pyridine itself exhibits characteristic absorption bands in the UV region. A strong absorption band typically appears around 200-220 nm, attributed to a π→π* transition, and a weaker band is observed around 250-270 nm, corresponding to an n→π* transition of the non-bonding electrons on the nitrogen atom.

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π→π | 200 - 240 | This high-energy transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the pyridine rings. It is expected to be the most intense absorption band. |

| n→π | 250 - 280 | This transition involves the excitation of a non-bonding electron from the nitrogen atom to a π antibonding orbital. This band is typically weaker than the π→π* transition. |

Photoluminescence and Quantum Yield Measurements

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. For fluorescent molecules, this emission is known as fluorescence. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.

The measurement of the fluorescence quantum yield of this compound would involve exciting the sample at a wavelength corresponding to one of its absorption bands and measuring the intensity of the emitted fluorescence. This can be done using two primary methods:

Absolute Method: This technique directly measures the number of emitted photons using an integrating sphere to capture all emitted light.

Relative Method: This more common method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.

While specific experimental data on the photoluminescence and quantum yield of this compound are not available in the reviewed literature, pyridine-containing compounds can exhibit fluorescence, often influenced by the rigidity of their structure and the nature of their excited states. Any fluorescence from this compound would likely originate from the de-excitation of its π→n or π→π electronic states.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, offering invaluable insights into both molecular and supramolecular structures.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

While the crystal structure of the parent this compound is not described in the available literature, the structures of closely related derivatives, such as phenyl(pyridin-2-yl)methanol (B192787) and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, have been determined by single crystal X-ray diffraction. These structures provide a strong basis for understanding the likely molecular and supramolecular features of this compound.

In these derivatives, the central carbon atom is tetrahedral. The molecules are linked in the crystal lattice primarily through O—H···N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a pyridine ring on an adjacent molecule. This interaction is a dominant force in the formation of extended supramolecular assemblies, such as helical or zigzag chains. For instance, in phenyl(pyridin-2-yl)methanol, O—H···N hydrogen bonds link the molecules into helical chains. In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, these hydrogen bonds form zigzag chains.

The table below summarizes key crystallographic data for phenyl(pyridin-2-yl)methanol, which serves as a representative example.

| Parameter | Value for Phenyl(pyridin-2-yl)methanol |

|---|---|

| Chemical Formula | C₁₂H₁₁NO |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 |

| b (Å) | 14.3429 |

| c (Å) | 9.2255 |

| Dihedral Angle (Phenyl-Pyridine) | 71.42° |

| Key Supramolecular Interaction | O—H···N Hydrogen Bonds |

Racemic Mixture Analysis and Enantiomer Characterization

This compound is a chiral molecule due to the presence of a stereogenic center at the carbinol carbon. When synthesized without a chiral influence, it exists as a racemic mixture of its (R) and (S) enantiomers. X-ray crystallography can be used to characterize how these enantiomers pack in the solid state.

The crystallographic analysis of derivatives such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol confirms that it crystallizes as a racemic mixture in a centrosymmetric space group (P2₁/c). In this arrangement, the crystal lattice is composed of an equal number of R and S enantiomers. The supramolecular hydrogen-bonded chains are formed by alternating R and S configuration molecules. This demonstrates a common packing motif for racemic mixtures of chiral alcohols, where the enantiomers are systematically ordered within the crystal structure.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

For this compound (C₁₁H₁₀N₂O), the molecular weight is 186.21 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 186. Under certain ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 187 would be prominent.

The fragmentation of the molecular ion would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for alcohols and pyridine-containing compounds suggest the following possibilities:

Loss of a Pyridine Ring: Cleavage of the C-C bond between the central carbon and one of the pyridine rings could lead to the formation of a stable pyridinium-like fragment or the loss of a neutral pyridine molecule.

Loss of the Hydroxyl Group: The loss of a hydroxyl radical (·OH) would result in a fragment at m/z 169.

Formation of the Pyridinium Cation: Cleavage can lead to the formation of the stable pyridinium cation or substituted pyridinium ions.

A plausible fragmentation pathway would involve the initial molecular ion undergoing cleavage to produce characteristic fragments that are indicative of the two pyridine rings and the central methanol (B129727) bridge.

| Proposed Fragment Ion | m/z | Plausible Origin |

|---|---|---|

| [C₁₁H₁₀N₂O]⁺ (Molecular Ion) | 186 | Parent molecule |

| [C₁₁H₁₁N₂O]⁺ ([M+H]⁺) | 187 | Protonated parent molecule |

| [C₁₀H₈N]⁺ | 128 | Loss of pyridylmethanol radical |

| [C₆H₆N]⁺ | 92 | Pyridylmethyl cation |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ligands and Complexes

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft ionization technique extensively used for the characterization of organic ligands and their metal coordination complexes. mdpi.comuliege.be It allows for the transfer of intact molecular and complex ions from solution to the gas phase with minimal fragmentation, making it ideal for determining molecular weights and stoichiometries of noncovalent assemblies. uliege.beepfl.ch

For this compound, ESI-MS analysis typically reveals the protonated molecule, [L+H]⁺, where L represents the ligand. Depending on the solvent system and additives, adducts with alkali metals, such as sodium [L+Na]⁺, may also be observed. nih.gov This confirms the molecular weight of the ligand, which is 186.21 g/mol .

When this compound acts as a ligand in metal complexes, ESI-MS provides crucial information about the composition and structure of the resulting coordination compounds. The technique can identify singly charged complex ions, which may include the metal ion, the ligand, and counter-ions from the metal salt used in the synthesis. sci-hub.se Common formulations observed for metal complexes with pyridine-based ligands include mononuclear species like [L+M+X]⁺ or dinuclear species such as [L+M₂_X₃]⁺, where M is a metal ion and X is a counter-ion. sci-hub.se The isotopic distribution pattern in the mass spectrum is a key indicator for confirming the presence and identity of the metal center. nih.govthermofisher.com

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are employed to study the fragmentation pathways of these complexes. nih.govnih.gov The fragmentation patterns provide insights into the stability of the metal-ligand bonds. For instance, studies on related platinum(II) complexes with substituted pyridine ligands show that CID can lead to the loss of neutral or protonated pyridine ligands. nih.gov Similarly, palladium(II) complexes with related phosphonate ligands show fragmentation pathways involving the sequential loss of halide counter-ions or the entire ligand molecule. nih.gov These fragmentation studies help in elucidating the coordination environment and the relative binding strengths within the complex.

Table 1: Typical Ions Observed in ESI-MS for Pyridine-Based Ligands and Complexes

| Analyte Type | General Formula | Example Ion | Information Obtained |

| Free Ligand | [L+H]⁺ | [C₁₁H₁₀N₂O + H]⁺ | Molecular Weight Confirmation |

| Free Ligand Adduct | [L+Na]⁺ | [C₁₁H₁₀N₂O + Na]⁺ | Molecular Weight Confirmation |

| Mononuclear Complex | [LₙMₓXᵧ]ᶻ⁺ | [L₂Cu]⁺ | Stoichiometry, Metal Oxidation State |

| Dinuclear Complex | [LₙMₓXᵧ]ᶻ⁺ | [LM₂X₃]⁺ | Stoichiometry, Bridging Ligand Info |

| Fragment Ion (from MS/MS) | [Complex - Neutral Fragment]⁺ | [Complex - L]⁺ | Ligand Binding Strength, Structure |

Electrochemical Analysis

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of electroactive species. For this compound and its metal complexes, CV provides information on oxidation and reduction potentials, the stability of different oxidation states, and the electronic influence of the ligand on the metal center.

The electrochemical behavior of pyridine and its derivatives has been a subject of significant interest, particularly in the context of CO₂ reduction catalysis. researchgate.netnih.gov In aqueous solutions, the pyridinium cation (PyrH⁺) can undergo a one-electron reduction to form a pyridinyl radical (PyrH•). researchgate.net This process is typically observed at negative potentials. While specific CV data for this compound is not widely published, its structural similarity to other pyridine-based compounds suggests it would exhibit analogous electrochemical behavior. The presence of two pyridine rings could lead to more complex redox chemistry compared to simple pyridine.

When this compound is coordinated to a metal center, the cyclic voltammogram can feature redox waves corresponding to both the metal and the ligand. The coordination of the ligand can shift the metal's redox potentials, indicating the electronic effect (donating or withdrawing) of the ligand. Conversely, the metal center can influence the reduction potential of the pyridine rings. In some cases, the redox process is centered on the ligand, while in others, it is metal-centered. For example, in studies of palladium complexes with related pyridine-containing ligands, CV has been used to observe the anodic oxidation processes, providing insight into the catalytic mechanisms. acs.org The interaction between the electrochemically generated pyridinyl radical and substrates like CO₂ is a key step in proposed catalytic cycles. researchgate.net

Table 2: General Electrochemical Processes for Pyridine Derivatives

| Process | Reaction | Typical Potential Range (vs. NHE) | Technique |

| Pyridinium Reduction | PyrH⁺ + e⁻ → PyrH• | -0.5 to -1.5 V | Cyclic Voltammetry |

| Metal-Centered Reduction | Mⁿ⁺ + e⁻ → M⁽ⁿ⁻¹⁾⁺ | Varies with metal and ligand | Cyclic Voltammetry |

| Metal-Centered Oxidation | Mⁿ⁺ → M⁽ⁿ⁺¹⁾⁺ + e⁻ | Varies with metal and ligand | Cyclic Voltammetry |

Thermal Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials as a function of temperature. uni-siegen.de TGA measures the change in mass of a sample upon heating, while DTA measures the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions. eag.com

For this compound derivatives, thermal analysis provides insights into their stability and decomposition pathways. A study on N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide, a compound synthesized from a ketone precursor of this compound, demonstrated a multi-stage decomposition process. researchgate.net The thermogravimetric curve for this derivative showed that the compound was stable up to a certain temperature, after which it underwent decomposition in distinct steps, each associated with a specific mass loss corresponding to the fragmentation of different parts of the molecule. researchgate.net

Another relevant study investigated the thermal properties of pyridine-2-methanol (a related precursor) grafted onto kaolinite. researchgate.net It was found that the grafted organic molecules were thermally stable up to 350 °C, indicating that the covalent linkage to the inorganic support enhanced thermal stability. researchgate.net In contrast, intercalated species that were not chemically bonded were removed at lower temperatures (100–180 °C). researchgate.net These findings suggest that this compound itself is a reasonably stable organic molecule, and its decomposition would likely involve the cleavage of the bonds connecting the pyridine rings and the methanol group at elevated temperatures.

Table 3: Thermal Decomposition Stages for N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Stage 1 | ~200 - 300 | ~25 | Loss of Salicyloyl group |

| Stage 2 | ~300 - 500 | ~40 | Decomposition of Hydrazone Linkage |

| Stage 3 | > 500 | ~35 | Decomposition of Pyridine Rings |

| Data derived from qualitative description in cited literature for a related derivative. researchgate.net |

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable tools for understanding the molecular properties of this compound at an atomic level. google.com DFT is widely used to predict the most stable three-dimensional structure (geometry optimization) and to describe the electronic characteristics of molecules and their metal complexes. rsc.org

For this compound and its derivatives, DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical geometries can be compared with experimental data from X-ray crystallography to validate the computational method. Studies on a derivative, N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide, have utilized DFT at the B3LYP level to obtain its optimized geometry. researchgate.net